Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a thiophene ring, a sulfur-containing heterocycle, imparts significant biological and chemical reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzo[b]thiophene derivatives
Scientific Research Applications
Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or enzymes involved in cell proliferation. The compound’s structural features allow it to bind to active sites of these targets, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the benzo[b]thiophene ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C11H9ClO3S |
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Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 6-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
QPQJDGOXMYUFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)O |
Origin of Product |
United States |
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